

# An In-depth Technical Guide to the Chemical Properties of Heptanedinitrile

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## Compound of Interest

Compound Name: Heptanedinitrile

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## Introduction

**Heptanedinitrile**, also known as 1,5-dicyanopentane or pimelonitrile, is a linear aliphatic dinitrile with the chemical formula  $\text{NC}(\text{CH}_2)_5\text{CN}$ . This bifunctional molecule serves as a versatile building block in organic synthesis, finding applications in the preparation of polymers, pharmaceuticals, and other specialty chemicals. Its two nitrile groups can undergo a variety of chemical transformations, making it a valuable intermediate for the introduction of nitrogen-containing functionalities and the extension of carbon chains. This technical guide provides a comprehensive overview of the chemical and physical properties of **heptanedinitrile**, detailed experimental protocols for its synthesis and purification, and an exploration of its chemical reactivity.

## Chemical and Physical Properties

**Heptanedinitrile** is a colorless to pale yellow liquid at room temperature with a characteristic acrid odor. It is slightly soluble in water but miscible with many organic solvents.<sup>[1]</sup> Key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	Heptanedinitrile	[2]
Synonyms	1,5-Dicyanopentane, Pimelonitrile, Pentamethylene dicyanide	[2]
CAS Number	646-20-8	[2]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub>	[2]
Molecular Weight	122.17 g/mol	[2]
Appearance	Clear to pale yellow liquid	[1]
Melting Point	-47 °C	[1]
Boiling Point	175-176 °C at 14 mmHg	[3]
Density	0.951 g/mL at 25 °C	[3]
Solubility	Slightly soluble in water; miscible with organic solvents	[1]
Flash Point	112 °C (closed cup)	[4]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.441	[3]

## Synthesis and Purification

A common and effective method for the synthesis of **heptanedinitrile** involves the nucleophilic substitution of a 1,5-dihalopentane with a cyanide salt. The following is a representative experimental protocol for the synthesis of **heptanedinitrile** from 1,5-dibromopentane.

## Experimental Protocol: Synthesis of Heptanedinitrile

Materials:

- 1,5-dibromopentane
- Sodium cyanide (or potassium cyanide)

- Dimethyl sulfoxide (DMSO), anhydrous
- Diethyl ether (or other suitable extraction solvent)
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (or sodium sulfate)

#### Procedure:

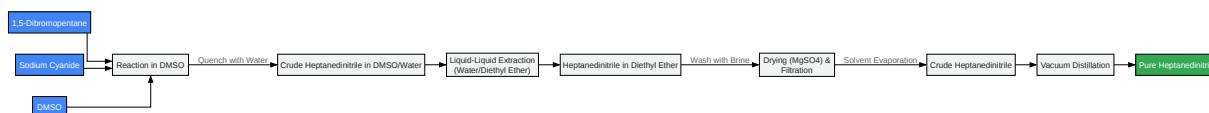
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium cyanide in anhydrous DMSO. The mixture may need to be heated gently to facilitate dissolution.
- **Addition of Alkyl Halide:** Slowly add 1,5-dibromopentane to the stirred cyanide solution at room temperature. An exothermic reaction may be observed.
- **Reaction:** Heat the reaction mixture to a temperature of 80-100 °C and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
- **Extraction:** Extract the aqueous layer multiple times with diethyl ether.
- **Washing:** Combine the organic extracts and wash them with brine to remove residual DMSO and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude **heptanedinitrile**.

## Purification

The crude **heptanedinitrile** can be purified by vacuum distillation to obtain a product of high purity.

Experimental Protocol: Vacuum Distillation of **Heptanedinitrile**

- Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
- Distillation: Transfer the crude **heptanedinitrile** to the distillation flask. Apply vacuum and gently heat the flask.
- Fraction Collection: Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 175-176 °C at 14 mmHg).[3]



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A logical workflow for the synthesis and purification of **heptanedinitrile**.

## Spectral Data

The structural characterization of **heptanedinitrile** is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **heptanedinitrile** is relatively simple, exhibiting three distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~2.4	Triplet	4H	-CH <sub>2</sub> -CN ( $\alpha$ -protons)
~1.7	Quintet	4H	-CH <sub>2</sub> -CH <sub>2</sub> -CN ( $\beta$ -protons)
~1.5	Quintet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - ( $\gamma$ -proton)

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum of **heptanedinitrile** shows four signals, corresponding to the four unique carbon environments.

Chemical Shift ( $\delta$ ) ppm	Assignment
~119	-C $\equiv$ N
~28	-CH <sub>2</sub> - ( $\gamma$ -carbon)
~25	-CH <sub>2</sub> - ( $\beta$ -carbon)
~17	-CH <sub>2</sub> -CN ( $\alpha$ -carbon)

## Infrared (IR) Spectroscopy

The IR spectrum of **heptanedinitrile** displays characteristic absorption bands for the nitrile and alkane functionalities.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2245 - 2255	Strong, Sharp	C $\equiv$ N stretch
2850 - 2960	Medium to Strong	C-H stretch (sp <sup>3</sup> hybridized)
1450 - 1470	Medium	C-H bend (methylene scissoring)

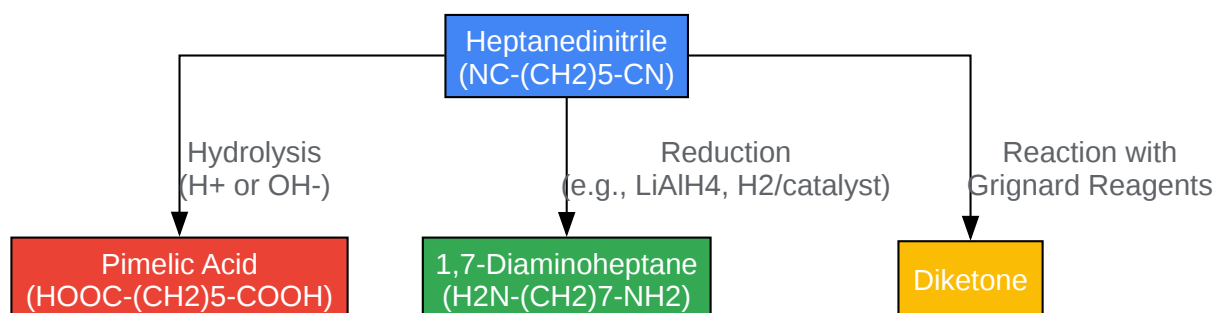
## Mass Spectrometry

The mass spectrum of **heptanedinitrile** will show a molecular ion peak ( $M^+$ ) at  $m/z = 122$ . The fragmentation pattern will be characteristic of a linear dinitrile, with common losses corresponding to the cleavage of the alkyl chain.

$m/z$	Possible Fragment
122	$[M]^+$ (Molecular Ion)
95	$[M - \text{HCN}]^+$
81	$[M - \text{CH}_2\text{CN}]^+$
68	$[M - 2\text{HCN}]^+$
54	$[M - \text{C}_4\text{H}_4\text{N}]^+$
41	$[\text{C}_3\text{H}_5]^+$ or $[\text{CH}_2\text{CN}]^+$

## Chemical Reactivity and Signaling Pathways

The chemistry of **heptanedinitrile** is dominated by the reactivity of its two nitrile groups. These groups can participate in a variety of transformations, providing access to a range of other functional groups.



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Key chemical transformations of **heptanedinitrile**.

## Hydrolysis

**Heptanedinitrile** can be hydrolyzed under acidic or basic conditions to yield pimelic acid. This reaction proceeds through a diamide intermediate.

### Experimental Protocol: Hydrolysis to Pimelic Acid

- **Reaction Setup:** In a round-bottom flask, combine **heptanedinitrile** with an excess of aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH).
- **Reaction:** Heat the mixture to reflux for several hours until the reaction is complete (as monitored by the cessation of ammonia evolution for basic hydrolysis or by TLC/GC).
- **Work-up (Acidic Hydrolysis):** Cool the reaction mixture. The pimelic acid may precipitate upon cooling. If not, concentrate the solution and collect the solid product by filtration. The product can be recrystallized from water.
- **Work-up (Basic Hydrolysis):** Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the pimelic acid. Collect the solid by filtration and recrystallize from water.

## Reduction

The nitrile groups of **heptanedinitrile** can be reduced to primary amines to form 1,7-diaminoheptane. Strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) or catalytic hydrogenation are typically employed for this transformation.

### Experimental Protocol: Reduction to 1,7-Diaminoheptane with $\text{LiAlH}_4$

**Caution:** Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It should be handled with extreme care under an inert atmosphere.

- **Reaction Setup:** In a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, prepare a suspension of  $\text{LiAlH}_4$  in an anhydrous ether solvent (e.g., diethyl ether or THF).
- **Addition of Nitrile:** Dissolve **heptanedinitrile** in the same anhydrous solvent and add it dropwise to the stirred  $\text{LiAlH}_4$  suspension at a rate that maintains a gentle reflux.

- **Reaction:** After the addition is complete, continue to reflux the mixture for several hours to ensure complete reduction.
- **Work-up:** Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess  $\text{LiAlH}_4$ , followed by the addition of a 15% aqueous NaOH solution and then more water.
- **Isolation:** Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with ether.
- **Purification:** Dry the combined organic filtrate and washings over anhydrous potassium carbonate. Remove the solvent by distillation, and then purify the resulting 1,7-diaminoheptane by vacuum distillation.

## Conclusion

**Heptanedinitrile** is a valuable and versatile chemical intermediate with a rich and accessible chemistry. Its synthesis from readily available starting materials and the diverse reactivity of its nitrile functionalities make it an important building block in various fields of chemical research and development. This guide provides a foundational understanding of its properties, synthesis, and reactivity, serving as a valuable resource for scientists and researchers.

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